molecular formula C13H16O7S B8535961 2-Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid diethyl ester CAS No. 204444-02-0

2-Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid diethyl ester

Cat. No. B8535961
M. Wt: 316.33 g/mol
InChI Key: VGEUBQGAUBAQAO-UHFFFAOYSA-N
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Patent
US07838688B2

Procedure details

7.7 mL (0.0902 mol) of epibromohydrin and 1.92 g (0.0139 mol) of potassium carbonate were dissolved in 100 mL water and added to a refluxing mixture of 16.11 g (0.0694 mol) diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in 350 mL ethanol. After heating to reflux for 1 hour, an additional 5.3 mL (0.0624 mol) epibromohydrin was added and the reaction heated to reflux overnight. Upon cooling to room temperature the reaction was concentrated by evaporation and then poured into 500 ml water. The mixture was acidified and then extracted with methylene chloride until the organic wash no longer indicated product was present. The organic fractions were washed with saturated brine then dried with magnesium sulfate. The solvent was removed under reduced pressure to give a yellow solid. Column chromatography was performed using 60% ethyl acetate in hexane to give a 70:30 mixture of the product and propylene isomer in 55% yield as a white solid. Structure and purity were confirmed by 1H/13C NMR and LC-MS.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.11 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Br.C(=O)([O-])[O-].[K+].[K+].[OH:12][C:13]1[C:17]([OH:18])=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[S:15][C:14]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25].C=CC>O.C(O)C.CCCCCC.C(OCC)(=O)C>[OH:5][CH2:4][CH:3]1[O:18][C:17]2=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[S:15][C:14]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:13]2[O:12][CH2:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
1.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.11 g
Type
reactant
Smiles
OC1=C(SC(=C1O)C(=O)OCC)C(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(Br)C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation
ADDITION
Type
ADDITION
Details
poured into 500 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride until the
WASH
Type
WASH
Details
organic wash no longer indicated product
WASH
Type
WASH
Details
The organic fractions were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.